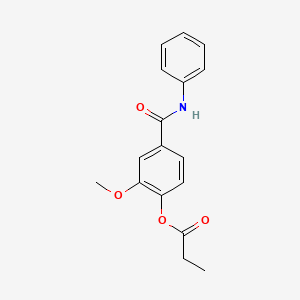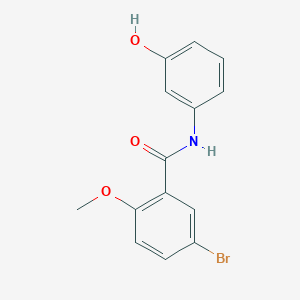
4-(anilinocarbonyl)-2-methoxyphenyl propionate
Descripción general
Descripción
4-(anilinocarbonyl)-2-methoxyphenyl propionate, also known as APCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. APCP is a potent inhibitor of a specific subtype of glutamate receptor, known as the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in a variety of physiological processes, including learning and memory, and has been implicated in several neurological disorders, including Alzheimer's disease and schizophrenia.
Mecanismo De Acción
4-(anilinocarbonyl)-2-methoxyphenyl propionate's mechanism of action involves its ability to bind to a specific site on the NMDA receptor, known as the glycine binding site. By binding to this site, this compound prevents the receptor from being activated by its natural ligand, glycine. This inhibition of NMDA receptor activity has been shown to have a variety of effects on neuronal function, including alterations in synaptic plasticity and changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of NMDA receptor activity, this compound has been shown to alter the expression of several genes involved in neuronal function. It has also been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(anilinocarbonyl)-2-methoxyphenyl propionate's specificity for the NMDA receptor subtype makes it a valuable tool for investigating the role of this receptor in various physiological processes and neurological disorders. However, its potency and specificity can also be a limitation, as it may interfere with other signaling pathways or have off-target effects. Additionally, its use in vivo may be limited by its ability to cross the blood-brain barrier.
Direcciones Futuras
There are several potential future directions for research on 4-(anilinocarbonyl)-2-methoxyphenyl propionate. One area of interest is the role of NMDA receptors in neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research may help to elucidate the mechanisms underlying these effects.
Another potential area of research is the development of novel compounds that target the NMDA receptor with greater specificity or potency than this compound. Such compounds could have potential therapeutic applications in a variety of neurological disorders.
Overall, this compound is a valuable tool for investigating the role of the NMDA receptor in various physiological processes and neurological disorders. Its specificity and potency make it a valuable tool for research, and further research may help to elucidate its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-(anilinocarbonyl)-2-methoxyphenyl propionate has been extensively studied for its potential applications in scientific research. Its ability to specifically inhibit the NMDA receptor subtype has made it a valuable tool for investigating the role of this receptor in various physiological processes and neurological disorders. This compound has been used in studies investigating learning and memory, synaptic plasticity, and the mechanisms underlying neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
[2-methoxy-4-(phenylcarbamoyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-16(19)22-14-10-9-12(11-15(14)21-2)17(20)18-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTODGSDIVTHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzonitrile hydrochloride](/img/structure/B4401865.png)
![3-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4401878.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4401891.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4401902.png)
![3-{[(2-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401917.png)
![4-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4401920.png)
![N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4401930.png)
![3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401934.png)
![1-{2-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401942.png)
![2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4401952.png)
![N,N-diethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine hydrochloride](/img/structure/B4401962.png)
![1-(2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4401967.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide](/img/structure/B4401976.png)